6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Description
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a bicyclic nitroimidazole derivative featuring a fused imidazole-oxazole ring system. The nitro group at position 6 and the phenyl substituent at position 2 are critical for its pharmacological activity. Initially investigated as part of antitubercular (TB) drug discovery programs, this compound and its analogs have demonstrated broad-spectrum activity against Mycobacterium tuberculosis (Mtb) and neglected tropical diseases (NTDs) like visceral leishmaniasis (VL) .
Propriétés
Numéro CAS |
127692-14-2 |
|---|---|
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)10-7-13-6-9(17-11(13)12-10)8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
Clé InChI |
QPXFTPBAEKKNAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Méthodes De Préparation
Method A: Cyclization from Nitroimidazole Derivatives
One effective approach involves starting from 2-chloro-4-nitroimidazole. The process typically includes the following steps:
Alkylation : The reaction begins with the alkylation of 2-chloro-4-nitroimidazole using a suitable alkene or alkyne in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step introduces the phenyl group into the structure.
Cyclization : Following alkylation, cyclization occurs under mild conditions (e.g., heating in DMF or another solvent) to form the imidazo[2,1-b]oxazole framework. Yields for this method can reach up to 85%.
Method B: Epoxide Intermediate Approach
Another notable method utilizes an epoxide intermediate:
Synthesis of Epoxide : The initial step involves synthesizing an epoxide from a suitable precursor such as epibromohydrin or glycidol. This can be achieved through standard methods involving halogenation followed by nucleophilic substitution.
Ring Opening and Cyclization : The epoxide is then reacted with 4-nitroimidazole derivatives in the presence of a base like sodium hydride. This reaction leads to the formation of the desired oxazole structure along with minor by-products that can be separated out.
Method C: Direct Condensation Reactions
Direct condensation reactions represent another viable pathway:
Condensation : In this method, a phenolic compound reacts directly with a nitroimidazole derivative under acidic or basic conditions. The use of solvents like toluene or DMF at elevated temperatures facilitates the reaction and enhances yield.
Final Purification : Post-reaction purification via crystallization or chromatography is necessary to isolate the final product in high purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) |
|---|---|---|---|
| A | 2-chloro-4-nitroimidazole | Alkylation → Cyclization | Up to 85% |
| B | Epoxide precursor | Synthesis → Ring Opening → Cyclization | Variable (up to 90%) |
| C | Phenolic compound + Nitroimidazole | Direct Condensation | Moderate (60-70%) |
The preparation methods for 6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole are diverse and can be tailored based on available starting materials and desired yields. Each method has its advantages and limitations regarding yield efficiency and complexity. Ongoing research continues to optimize these synthetic pathways to enhance yield and reduce by-products further.
Analyse Des Réactions Chimiques
Nitration Reaction
The nitro group at position 6 is introduced via nitration. While exact conditions for this specific compound are not explicitly detailed in the sources, analogous 6-nitroimidazo[2,1-b]oxazoles are typically nitrated using concentrated nitric acid (HNO₃) under controlled temperatures . The nitro group’s position is critical for biological activity, as seen in studies where the 4-nitroimidazole portion was essential for antitubercular and antileishmanial effects .
Phenyl Group Incorporation
The phenyl substituent at position 2 is likely introduced through:
-
Direct substitution : If the starting material contains a phenyl group at position 2, no further coupling is needed.
-
Cross-coupling reactions : For analogues with aryl substituents, methods like Suzuki coupling (using aryl boronic acids) or Ullmann-type reactions (with aryl halides) may be employed . Patents describe analogous compounds where phenyl groups are attached via oxygen or nitrogen linkers, suggesting flexibility in substitution patterns .
Core Formation
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Acidic conditions (e.g., HCl) | Imidazo[2,1-b]oxazole skeleton |
| Nitration | HNO₃, controlled temperature | 6-Nitro substitution |
Functionalization
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd catalyst | Phenyl group attachment |
| Ullmann coupling | Aryl halide, Cu catalyst | Phenyl group attachment |
Comparison with Analogues
Industrial-Scale Considerations
Continuous flow reactors are emphasized for large-scale synthesis to optimize yield and purity. Automated systems ensure reproducibility, particularly for sensitive steps like nitration and coupling. Stability studies (e.g., liver microsomal assays) are critical for assessing metabolic durability, as seen in analogues with variable stability profiles .
Applications De Recherche Scientifique
Antitubercular Activity
One of the primary research areas for 6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is its antitubercular properties . This compound has been investigated as part of a series of derivatives aimed at treating tuberculosis (TB). Initial studies indicated its potential effectiveness against Mycobacterium tuberculosis, the bacterium responsible for TB. A study highlighted that derivatives of this compound exhibited promising activity in vitro and in vivo against TB strains, demonstrating low toxicity and favorable pharmacokinetic profiles .
Antileishmanial Effects
In addition to its antitubercular properties, there is growing interest in the antileishmanial effects of this compound. Research has shown that certain derivatives possess significant activity against Leishmania species, which cause leishmaniasis—a neglected tropical disease. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy against Leishmania .
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited notable cytotoxicity, leading to apoptosis in cancer cells. The mechanisms involved include DNA damage and disruption of cellular processes critical for cancer cell survival. Such findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the chemical structure of this compound for enhanced biological activity. These studies involve systematic modifications to the molecular framework to identify which alterations lead to improved potency and selectivity against target pathogens or cancer cells .
Data Table: Summary of Research Findings
Mécanisme D'action
The mechanism of action of 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets within pathogens. For instance, it has been shown to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Structural Analogues and Key Modifications
The compound belongs to a family of nitroimidazole-based bicyclic heterocycles. Key structural analogs include:
Structural Insights :
- The oxazole vs. oxazine ring systems influence metabolic stability and target engagement. Oxazines (e.g., PA-824) exhibit extended half-lives, while oxazoles (e.g., OPC-67683) show improved solubility .
- The nitro group position (4- vs. 5-nitroimidazole) determines mutagenicity. 4-Nitroimidazoles (PA-824, OPC-67683) are non-mutagenic, unlike 5-nitro derivatives (e.g., metronidazole) .
- Stereochemistry : The (R)-enantiomer of OPC-67683 is 10-fold more active than the (S)-form, highlighting the importance of chiral centers .
Pharmacological Activity
Antitubercular Activity
- This compound exhibits moderate aerobic and high anaerobic activity, making it suitable for hypoxic TB granulomas .
- OPC-67683 and PA-824 outperform earlier analogs in potency and safety, with PA-824 showing bactericidal activity comparable to isoniazid .
Antileishmanial Activity
- Phenotypic screening revealed that 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, such as DNDI-VL-2098, achieve >97% parasite clearance in Leishmania donovani mouse models at 25 mg/kg .
Key Research Findings
- SAR Studies : The 4-nitroimidazole moiety is essential for aerobic activity, while the oxazole/oxazine ring modulates metabolic stability .
- Repurposing : 6-Nitroimidazo-oxazoles initially developed for TB showed unexpected efficacy against VL, leading to DNDI-VL-2098 as a preclinical candidate .
- Synergy: Conjugates with oxazolidinones (e.g., compound 14b) exhibit dual activity against anaerobic bacteria and TB, reducing resistance risk .
Activité Biologique
6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases. Its derivatives have been primarily investigated for their antitubercular properties and have shown promise against other pathogens as well.
- Molecular Formula : CHNO
- Molecular Weight : 218.22 g/mol
- CAS Number : 127692-14-2
Antitubercular Activity
This compound and its derivatives were initially developed as part of a backup program for the clinical trial agent pretomanid (PA-824). Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis (M.tb), with some derivatives showing minimal inhibitory concentrations (MICs) as low as 0.06–0.10 µM under aerobic conditions and 2.0–4.4 µM under anaerobic conditions .
Case Study: DNDI-VL-2098
A notable derivative, DNDI-VL-2098, was identified during phenotypic screening for its efficacy against kinetoplastid diseases. This compound demonstrated superior in vivo activity compared to pretomanid in mouse models of infection, highlighting its potential as a first-in-class drug candidate for visceral leishmaniasis (VL) .
Antileishmanial Effects
In addition to its antitubercular properties, 6-nitro derivatives have also been investigated for their antileishmanial effects. The discovery of potent activity against Leishmania species has prompted further examination of structural modifications to enhance solubility and safety profiles without compromising efficacy .
The mechanism by which these compounds exert their biological effects is primarily through reductive activation by deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. This activation leads to the formation of reactive intermediates that can disrupt cellular processes in target organisms .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of 6-nitro derivatives has revealed several key insights:
- Substituent Effects : Variations at the R positions significantly affect potency. For instance, small alkyl substitutions at R and R have been shown to enhance activity .
- Linker Modifications : Extended linkers have provided greater potencies against replicating M.tb strains, particularly under anaerobic conditions .
Summary of SAR Findings
| Compound | MIC (Aerobic) | MIC (Anaerobic) | Remarks |
|---|---|---|---|
| DNDI-VL-2098 | 0.06 µM | 2.0 µM | Superior efficacy in mouse models |
| Pretomanid | 0.63 µM | 8.8 µM | Benchmark compound |
Q & A
Q. What synthetic routes are commonly employed for 6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives?
The compound is synthesized via nucleophilic substitution reactions. For example, (6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol reacts with aryl halides (e.g., 5-bromo-2-fluoropyridine) in anhydrous DMF under nitrogen, using NaH as a base at 0°C. The mixture is stirred at 20°C for 3 hours, followed by quenching with ice and aqueous NaHCO₃ . Modifications to the aryloxy side chain (e.g., replacing oxygen with nitrogen) are achieved using similar protocols .
Q. What is the primary mechanism of action of this compound derivatives in tuberculosis (TB)?
These derivatives act as prodrugs requiring bioreductive activation. They inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis, disrupting cell wall integrity. Delamanid (a derivative) specifically targets the F420-dependent pathway, generating reactive nitrogen species that interfere with bacterial energy metabolism .
Q. How were mutagenicity concerns addressed during the development of this compound class?
Early derivatives (e.g., CGI-17341) exhibited mutagenicity due to the nitroimidazole moiety. Structural optimization, such as introducing a heteroatom (e.g., methyl or trifluoromethoxy groups) at the 2-position of the oxazole ring, reduced mutagenic potential while retaining antitubercular activity .
Q. What phenotypic screening strategies led to the repositioning of these compounds for visceral leishmaniasis (VL)?
A library of 900 pretomanid analogs was screened against kinetoplastid parasites. Compounds like DNDI-VL-2098 showed unexpected efficacy against Leishmania donovani. Follow-up studies focused on improving solubility by modifying aryloxy side chains (e.g., replacing phenyl with pyridine) and reducing lipophilicity .
Advanced Research Questions
Q. How do structural modifications to the aryloxy side chain impact solubility and microsomal stability?
Substituting phenyl rings with pyridine (e.g., phenylpyridine derivative 37 ) improves aqueous solubility, particularly at low pH. However, microsomal stability varies significantly; electron-withdrawing groups on the side chain enhance metabolic resistance, while bulky substituents may reduce hepatic clearance. Balancing these properties requires iterative synthesis and in vitro stability assays .
Q. What in vivo models validate the efficacy of this compound derivatives against TB and VL?
- TB : Murine models infected with drug-resistant M. tuberculosis show reduced bacterial load after 4–8 weeks of treatment with delamanid (10 mg/kg/day). Efficacy correlates with plasma exposure metrics (AUC/MIC) .
- VL : Acute L. donovani-infected mice treated with phenylpyridine derivative 37 (25 mg/kg/day for 5 days) exhibit >90% parasite suppression in the liver, outperforming miltefosine .
Q. How do enantiomeric differences influence pharmacological activity?
The R-enantiomer of delamanid (OPC-67683) demonstrates superior antitubercular activity compared to the S-form. Stereoselective metabolism by CYP3A4 generates active metabolites (e.g., M1–M3), with the R-configuration critical for binding to the F420 cofactor .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Compounds with high in vitro potency against M. tuberculosis (MIC <0.06 µg/mL) may fail in vivo due to poor pharmacokinetics. Solutions include:
Q. Are there cross-resistance risks between delamanid and other nitroimidazoles like pretomanid?
Yes. Both drugs share a nitroimidazo-oxazole scaffold and require F420-dependent activation. Mutations in the fgd1 gene (encoding F420 cofactor biosynthesis) confer resistance to both compounds. However, delamanid retains activity against some pretomanid-resistant strains due to differences in metabolite generation .
Q. What analytical methods quantify this compound derivatives in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is the gold standard. For delamanid, a validated method uses deuterated internal standards, achieving a lower limit of quantification (LLOQ) of 1 ng/mL in mouse plasma and lung homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
